2-Bromo-N-cyclopropyl-N-ethylacetamide
Overview
Description
2-Bromo-N-cyclopropyl-N-ethylacetamide is an organic compound with the molecular formula C7H12BrNO. It is characterized by the presence of a bromine atom, a cyclopropyl group, and an ethylacetamide moiety. This compound is typically found as a white to off-white crystalline powder .
Scientific Research Applications
2-Bromo-N-cyclopropyl-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Preparation Methods
The synthesis of 2-Bromo-N-cyclopropyl-N-ethylacetamide involves the bromination of N-cyclopropyl-N-ethylacetamide. The reaction is typically carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
2-Bromo-N-cyclopropyl-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-N-cyclopropyl-N-ethylacetamide can be compared with other similar compounds, such as:
2-Bromo-N,N-diethylacetamide: Similar in structure but with diethyl groups instead of cyclopropyl and ethyl groups.
2-Chloro-N-cyclopropyl-N-ethylacetamide: Similar but with a chlorine atom instead of bromine.
2-Bromo-N-ethylacetamide: Lacks the cyclopropyl group, making it less sterically hindered.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOMGDQRTYUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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